molecular formula C3H4N4O2 B098594 4-nitro-1H-pyrazol-5-amine CAS No. 16115-82-5

4-nitro-1H-pyrazol-5-amine

Cat. No.: B098594
CAS No.: 16115-82-5
M. Wt: 128.09 g/mol
InChI Key: JWGYPTNGYXOXPV-UHFFFAOYSA-N
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Description

4-Nitro-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C3H4N4O2 It is characterized by a pyrazole ring substituted with a nitro group at the 4-position and an amino group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1H-pyrazol-5-amine typically involves the nitration of 1H-pyrazol-5-amine. One common method includes the following steps:

    Nitration Reaction: 1H-pyrazol-5-amine is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of the 4-nitro derivative.

    Purification: The reaction mixture is then neutralized, and the product is isolated by filtration or extraction. The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water, to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

    Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

    Cyclization: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide.

Major Products

    Reduction: 4-Amino-1H-pyrazol-5-amine.

    Substitution: Various substituted pyrazoles depending on the substituent introduced.

    Cyclization: Fused heterocyclic compounds like pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

4-Nitro-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound is used in the development of energetic materials and explosives due to its nitro group, which imparts high energy density.

    Organic Synthesis: It is a versatile intermediate in the synthesis of complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.

    Biological Studies: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

Comparison with Similar Compounds

4-Nitro-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    4-Amino-1H-pyrazol-5-amine: This compound lacks the nitro group and has different reactivity and applications.

    3,5-Dinitro-1H-pyrazole:

    1H-Pyrazol-5-amine: The parent compound without any substituents, used as a precursor in the synthesis of various derivatives.

Properties

IUPAC Name

4-nitro-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c4-3-2(7(8)9)1-5-6-3/h1H,(H3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGYPTNGYXOXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394255
Record name 4-nitro-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16115-82-5
Record name 4-Nitro-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16115-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitro-1H-pyrazol-5-amine
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URL https://comptox.epa.gov/dashboard/DTXSID60394255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-1H-pyrazol-5-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a unique aspect of the synthesis of 3-amino-4-nitropyrazole described in the research?

A1: The research by [, ] describes a novel synthetic route to obtain 3-amino-4-nitropyrazole. This method utilizes a reaction between 4-methoxy-5-nitropyrimidine and hydrazine. This reaction pathway is particularly interesting as it involves the conversion of a pyrimidine ring to a pyrazole ring, a transformation not commonly observed. [] The mechanism is proposed to involve the initial formation of 4-hydrazino-5-nitropyrimidine, which then undergoes further reaction with hydrazine to yield the final 3-amino-4-nitropyrazole product. []

Q2: What spectroscopic data supports the structural characterization of 3-amino-4-nitropyrazole?

A2: The synthesized 3-amino-4-nitropyrazole was characterized using a combination of spectroscopic techniques. These included ultraviolet-visible (UV), infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry. [] The data obtained from these analyses were consistent with the assigned structure of the compound, confirming its successful synthesis.

Q3: What are the potential applications of 3-amino-4-nitropyrazole and its derivatives highlighted in the research?

A3: The research highlights the potential of 3-amino-4-nitropyrazole as a precursor for synthesizing other valuable compounds. For instance, the nitro group in 3-amino-4-nitropyrazole can be reduced to an amine, forming an ortho-diamine. These ortho-diamines are valuable building blocks for synthesizing heterocyclic compounds. Specifically, the research demonstrates their use in synthesizing pyrazolo[3,4-b]pyrazine and its derivatives through condensation reactions with α-dicarbonyl compounds. []

  1. Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine.
  2. A novel route from 4-methoxy-5-nitropyrimidine to 3-amino-4-nitropyrazole and pyrazolo[3,4-b]pyrazine.

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